molecular formula C15H14FNO2 B1381290 2-(Benzyloxy)-5-fluoro-N-methylbenzamide CAS No. 1820734-66-4

2-(Benzyloxy)-5-fluoro-N-methylbenzamide

Cat. No. B1381290
CAS RN: 1820734-66-4
M. Wt: 259.27 g/mol
InChI Key: PVJWFXTWMPZQMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzyloxy)-5-fluoro-N-methylbenzamide, commonly known as 2-FMB, is a synthetic organic compound composed of a benzamide, benzyloxy, and fluoroalkyl components. It is a useful reagent in organic synthesis, and is becoming increasingly popular in the scientific research community due to its unique properties. Additionally, potential future directions for research utilizing 2-FMB will be discussed.

Scientific Research Applications

Synthesis of Benzyl Ethers and Esters

2-(Benzyloxy)-5-fluoro-N-methylbenzamide: is used as a reagent in the synthesis of benzyl ethers and esters. It serves as a mild, convenient, and effective reagent for benzyl transfer protocols, particularly in the synthesis of benzyl ethers from alcohols . This application is crucial in organic and medicinal chemistry where protecting groups like the benzyl group are widely used.

Suzuki-Miyaura Cross-Coupling Reactions

This compound is involved in Suzuki-Miyaura cross-coupling reactions, which are pivotal in creating carbon-carbon bonds. The reactions are used to synthesize various biaryl compounds, which are significant in pharmaceuticals and agrochemicals .

Pharmaceutical Research

In pharmaceutical research, 2-(Benzyloxy)-5-fluoro-N-methylbenzamide acts as an intermediate. It’s used in the development of new drugs and therapeutic agents, owing to its ability to undergo various chemical transformations .

Chemical Synthesis

The compound finds applications in chemical synthesis, where it’s used to prepare complex molecules. Its reactivity allows for the construction of diverse molecular architectures, which is essential in developing new materials and chemicals .

Preparation of Multidentate Chelating Ligands

It is utilized in the preparation of multidentate chelating ligands. These ligands are important in coordination chemistry and are used to form stable complexes with metal ions, which have applications in catalysis and material science .

Synthesis of Sequential Polypeptides

2-(Benzyloxy)-5-fluoro-N-methylbenzamide: is used in the synthesis of sequential polypeptides. Polypeptides have a variety of applications, including the development of new biomaterials, drug delivery systems, and as models for studying protein folding and function .

properties

IUPAC Name

5-fluoro-N-methyl-2-phenylmethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2/c1-17-15(18)13-9-12(16)7-8-14(13)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVJWFXTWMPZQMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)F)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)-5-fluoro-N-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.